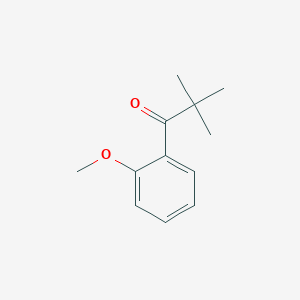

2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE

Description

Contextualization within Aromatic Ketone Photoinitiator Chemistry

Aromatic ketones are a cornerstone of photoinitiator chemistry, widely employed in industrial processes such as UV curing of coatings, inks, and adhesives. jnfuturechemical.com These compounds are prized for their ability to efficiently absorb ultraviolet (UV) light and convert this light energy into chemical energy. researchgate.net The initiation process can occur through two principal mechanisms: intramolecular (Norrish Type I) cleavage or intermolecular hydrogen abstraction (Norrish Type II). wikipedia.org

2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE, based on its structure, is predicted to function as a Type I photoinitiator. The presence of the α,α-dimethyl substitution facilitates the cleavage of the bond between the carbonyl group and the adjacent carbon atom upon photoexcitation. researchgate.net This process, known as α-cleavage or Norrish Type I reaction, results in the formation of two radical fragments: a benzoyl radical and a tertiary alkyl radical. wikipedia.orgyoutube.com Both of these radicals are capable of initiating the polymerization of monomers, such as acrylates. wikipedia.org

The efficiency of a photoinitiator is determined by several factors, including its absorption characteristics, the quantum yield of radical generation, and the reactivity of the generated radicals. The methoxy (B1213986) substituent on the aromatic ring can influence the absorption spectrum of the molecule, potentially shifting it to longer wavelengths, which can be advantageous for certain applications. nih.gov

Scope and Significance of Contemporary Research on Propiophenone-Based Photochemical Systems

Contemporary research into propiophenone-based photochemical systems is vibrant and focuses on enhancing the efficiency and versatility of these photoinitiators. A key area of investigation is the development of novel ketone derivatives with tailored absorption properties to match the emission spectra of modern light sources, such as light-emitting diodes (LEDs). rsc.orgresearchgate.net This is crucial for energy-efficient and environmentally friendly curing processes. bohrium.comcolab.ws

Researchers are also exploring the synthesis of macromolecular or polymerizable photoinitiators to address issues like migration of unreacted initiator molecules in cured materials, which is a significant concern in applications such as food packaging and biomedical devices. mdpi.com By incorporating the photoinitiator into the polymer backbone, its mobility is drastically reduced.

Furthermore, the fundamental photochemical and photophysical processes of propiophenone (B1677668) derivatives continue to be a subject of study. Investigations into the kinetics and mechanisms of excited state reactions, such as intersystem crossing and radical formation, provide the foundational knowledge needed to design more effective photoinitiators. acs.org The development of multi-functional photoinitiators that can participate in both radical and cationic polymerizations is another active area of research, expanding the applicability of these systems. researchgate.net

Historical Development and Evolution of Photoinitiator Research Relevant to Aromatic Ketones

The field of photopolymerization has its roots in the early 20th century with the discovery that certain monomers could be polymerized by exposure to light. wikipedia.org However, it was the development of synthetic photoinitiators that transformed this observation into a powerful and commercially viable technology. The first synthetic photopolymer materials, based on polyvinyl cinnamate, were developed in the 1930s and 1940s. acs.org

The discovery and development of aromatic ketones as photoinitiators marked a significant milestone. Initially, simple ketones like benzophenone (B1666685) were used, which operate via a hydrogen abstraction mechanism (Type II). sinocurechem.com This required the presence of a co-initiator to act as a hydrogen donor.

A major advancement was the introduction of α-cleavage (Type I) photoinitiators, such as benzoin (B196080) ethers and acetophenone (B1666503) derivatives. These compounds offered the advantage of generating radicals directly upon photolysis without the need for a co-initiator, leading to more efficient initiation. researchgate.net Over the decades, a vast array of substituted aromatic ketones has been synthesized and commercialized, each offering specific advantages in terms of reactivity, solubility, and absorption characteristics. jnfuturechemical.com The evolution of light sources from mercury-arc lamps to LEDs has also driven the development of new photoinitiators with absorption spectra tailored to these more energy-efficient light sources. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZUHAMDUYFWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511718 | |

| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22526-24-5 | |

| Record name | 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical Mechanisms and Reaction Kinetics of 2,2 Dimethyl 2 Methoxypropiophenone

Fundamental Photophysical and Photochemical Pathways in Aromatic Ketone Photoinitiators

Aromatic ketones, a prominent class of photoinitiators, are instrumental in processes like UV curing and photolithography. Their efficacy lies in their ability to absorb light and generate reactive species that initiate polymerization. The photochemical behavior of these compounds, including 2,2-dimethyl-2'-methoxypropiophenone, is governed by a series of fundamental photophysical and photochemical pathways.

Photoexcitation Processes and Intersystem Crossing Dynamics

The photoinitiation process commences with the absorption of photons by the aromatic ketone. numberanalytics.com This elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). numberanalytics.combeilstein-journals.org Specifically, for many carbonyl compounds, this involves an n → π* transition, where a non-bonding electron from the oxygen atom is promoted to an antibonding π* orbital. beilstein-journals.org

Following initial excitation, a critical and often rapid process known as intersystem crossing (ISC) occurs. numberanalytics.comnih.gov During ISC, the molecule transitions from the excited singlet state (S₁) to a lower-energy triplet state (T₁). numberanalytics.combeilstein-journals.org This spin-forbidden transition is surprisingly efficient in many aromatic ketones, with quantum yields approaching unity. nih.gov The efficiency of ISC is a key determinant of a photoinitiator's performance, as the longer lifetime of the triplet state provides a greater opportunity for subsequent chemical reactions to occur. beilstein-journals.org For some aromatic ketones, this entire sequence, from initial excitation to the population of the reactive triplet state, can occur on a picosecond timescale. nih.govchemrxiv.org The mechanism often follows El-Sayed's rule, which favors transitions between states of different orbital character (e.g., ¹nπ* → ³ππ*). nih.govchemrxiv.org

The general pathway can be summarized as:

Excitation: The carbonyl compound absorbs light, transitioning to an excited singlet state. numberanalytics.com

Intersystem Crossing: The molecule then undergoes a transition from the singlet state to a more stable triplet state. numberanalytics.com

Radical Generation Mechanisms via α-Cleavage (Norrish Type I) and Hydrogen Abstraction

Once in the excited triplet state, aromatic ketone photoinitiators can generate the initial free radicals necessary for polymerization through two primary mechanisms: α-cleavage (Norrish Type I) and hydrogen abstraction (Norrish Type II).

α-Cleavage (Norrish Type I): This is a unimolecular process where the excited ketone undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orggalaxy.ai This reaction, fundamental to the function of Type I photoinitiators, results in the formation of two distinct radical fragments. wikipedia.orggalaxy.aiuvabsorber.com One common example is the photolysis of acetone (B3395972), which yields methyl radicals upon UV irradiation. galaxy.ai The stability of the resulting radicals often dictates the preferred cleavage pathway. wikipedia.org For instance, 2,2-dimethoxy-2-phenylacetophenone, a related compound, undergoes photocleavage to produce a benzoyl radical and an α,α-dimethoxybenzyl radical. rsc.org This α-cleavage is a cornerstone for designing photoinitiators for high-resolution 3D printing, as the generated radicals can initiate polymerization in highly localized areas. wikipedia.org

Hydrogen Abstraction (Norrish Type II): In this bimolecular process, the excited triplet state of the photoinitiator does not cleave itself but instead abstracts a hydrogen atom from a suitable donor molecule, often referred to as a co-initiator or synergist. uvabsorber.comresearchgate.netnih.gov Common hydrogen donors include amines, thiols, and ethers. bomar-chem.comrsc.org This reaction generates a ketyl radical from the photoinitiator and an initiating radical from the donor molecule. researchgate.netrsc.org While the ketyl radical is often not reactive enough to initiate polymerization directly, the radical derived from the hydrogen donor is typically highly efficient in doing so. rsc.org Benzophenone (B1666685) is a classic example of a Type II photoinitiator that relies on hydrogen abstraction to generate initiating radicals. mdpi.com

Reaction Kinetics in Photopolymerization Systems Initiated by this compound

The kinetics of photopolymerization initiated by this compound are complex, influenced by the interplay of initiation, propagation, termination, and various inhibiting and accelerating factors. A thorough understanding of these kinetics is crucial for controlling the curing process and achieving desired material properties.

Detailed Analysis of Initiation and Propagation Kinetics

Once primary radicals are formed from the photoinitiator, they react with monomer units to begin the propagation phase. The propagation rate constant, kₚ, is a measure of how quickly the polymer chain grows. mdpi.com However, kₚ is not constant throughout the reaction. As polymerization proceeds, the viscosity of the system increases, which can affect the mobility of the reacting species. mdpi.comcmu.edu

The termination of growing polymer chains typically occurs through bimolecular recombination or disproportionation. mdpi.com The termination rate constant, kₜ, is also highly dependent on the viscosity and diffusion limitations within the polymerizing medium. cmu.edu

Table 1: Key Kinetic Parameters in Photopolymerization

| Parameter | Description | Factors of Influence |

|---|---|---|

| Initiation Rate (Rᵢ) | The rate at which primary radicals are formed. | Light intensity, photoinitiator concentration, quantum yield, molar absorptivity. |

| Propagation Rate Constant (kₚ) | The rate constant for the addition of monomer units to the growing polymer chain. | Monomer reactivity, temperature, viscosity (diffusion control at high conversion). |

| Termination Rate Constant (kₜ) | The rate constant for the termination of growing polymer chains. | Viscosity (diffusion control), radical mobility. |

| Initiator Efficiency (f) | The fraction of radicals that successfully initiate polymerization. | Cage effects, side reactions. cmu.edu |

Investigation of Oxygen Inhibition Effects and Kinetic Mitigation Strategies

Oxygen is a notorious inhibitor of free-radical polymerization. radtech.orgsemanticscholar.org It can interact with both the excited photoinitiator and the growing polymer radicals. acs.org The reaction of a growing polymer radical with molecular oxygen forms a peroxy radical, which is significantly less reactive and often terminates the polymerization chain. bomar-chem.com This inhibition is particularly pronounced at the surface of the curing material, where oxygen from the air can readily diffuse, leading to a tacky or uncured surface layer. bomar-chem.comradtech.org

The kinetics of oxygen inhibition involve a competition between the propagation reaction and the reaction of radicals with oxygen. radtech.org The rate of oxygen consumption of radicals is first order with respect to the oxygen concentration. radtech.org Consequently, higher oxygen levels lead to longer induction periods before polymerization begins, reduced polymerization rates, and lower final monomer conversion. radtech.org

Several strategies have been developed to mitigate the effects of oxygen inhibition:

Inert Atmosphere: Performing the curing process under a nitrogen or other inert gas blanket is a straightforward but often costly solution. radtech.org

High Light Irradiance: Using high-intensity light sources generates a high concentration of radicals rapidly. radtech.org This can consume the dissolved oxygen quickly, allowing polymerization to proceed with a minimal induction period. radtech.org

Chemical Scavengers: Additives such as thiols, amines, or phosphites can be included in the formulation. bomar-chem.comradtech.org These compounds react with oxygen or peroxy radicals, effectively removing them from the system and allowing the polymerization to proceed. bomar-chem.comradtech.org

Formulation Viscosity: Increasing the viscosity of the monomer/oligomer mixture can limit the diffusion of oxygen into the sample, thereby reducing the inhibition effect. radtech.org

Characterization of Auto-acceleration and Auto-deceleration Phenomena in Curing Profiles

The curing profile of photopolymerization systems, often represented by a conversion-versus-time curve, typically exhibits a characteristic S-shape due to auto-acceleration and auto-deceleration phenomena. mdpi.com

Structure-Photoreactivity Relationships: Influence of Molecular Structure on Photochemical Efficiency

The photochemical behavior of a molecule is intrinsically linked to its structure. In the case of this compound, the arrangement of its constituent atoms and functional groups dictates the pathways and efficiencies of its photochemical transformations. The primary photochemical process for ketones like this is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl carbon bond. researchgate.net This α-cleavage can proceed from either the excited singlet or triplet state of the molecule.

The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The lifetime of the excited state (τ) is another critical parameter, as it defines the temporal window during which the photochemical reaction can occur.

Impact of Substituent Electronic and Steric Effects on Quantum Yields and Excited State Lifetimes

The photochemical reactivity of this compound is significantly modulated by the electronic and steric effects of its substituents: the two methyl groups at the α-position and the methoxy (B1213986) group at the ortho-position of the phenyl ring.

Electronic Effects:

The ortho-methoxy group (–OCH₃) on the benzoyl ring is an electron-donating group. This substituent can influence the energy levels of the n,π* and π,π* excited states of the ketone. In many aryl ketones, the lowest excited triplet state is of n,π* character, which is generally more reactive towards α-cleavage. The presence of electron-donating groups can raise the energy of the n,π* state and lower the energy of the π,π* state. If this shift results in the π,π* state being the lowest triplet state, the quantum yield for α-cleavage may decrease, as π,π* triplets are typically less reactive in this process.

Studies on related ortho-methyl-substituted acetophenones have shown that solvent polarity can also influence the relative energy levels of the n,π* and π,π* configurations, thereby affecting the triplet state reactivity and decay rates. rsc.org For instance, the first-order decay rate constant of triplet 2-methylacetophenone was observed to decrease significantly from 6.6 × 10⁶ s⁻¹ in a non-polar solvent like cyclohexane (B81311) to 7.7 × 10⁵ s⁻¹ in a more polar solvent like propan-2-ol, indicating a longer triplet lifetime in the polar environment. rsc.org

Steric Effects:

The two methyl groups at the α-carbon exert a significant steric influence. This gem-dimethyl substitution stabilizes the resulting α-carbon radical formed upon cleavage, which can increase the rate and efficiency of the Norrish Type I reaction. Generally, the more substituted the α-carbon of a ketone, the more likely the α-cleavage reaction is to proceed efficiently. researchgate.net

Interactive Data Table: Inferred Substituent Effects on Photochemical Parameters

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on α-Cleavage Quantum Yield | Predicted Impact on Triplet Lifetime |

| -OCH₃ | ortho | Electron-donating | Moderate | May decrease if T₁ is π,π* | Can be influenced by solvent polarity |

| -CH₃ (x2) | α | Weakly electron-donating | High | Increases due to radical stabilization | May decrease due to faster cleavage |

This table is based on established principles of organic photochemistry and data from related compounds, as direct experimental values for this compound are not available in the cited literature.

Stereochemical Considerations in Photochemical Reactions and Their Implications

Stereochemistry plays a crucial role in the outcome of many photochemical reactions. For acyclic ketones like this compound, the primary stereochemical consideration in the Norrish Type I reaction relates to the fate of the radical pair formed upon α-cleavage.

Upon cleavage, a benzoyl radical and a 2-propyl radical are generated. These radicals exist within a solvent cage for a short period. During this time, several subsequent reactions can occur:

Recombination: The radical pair can recombine to reform the starting ketone. If the original ketone were chiral at the α-carbon, this recombination could lead to racemization. However, since the α-carbon in this compound is not a stereocenter, this specific outcome is not applicable.

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide to form a phenyl radical. This can then combine with the 2-propyl radical.

Disproportionation: Hydrogen atom transfer between the two radicals can lead to the formation of an aldehyde and an alkene.

Escape from the solvent cage: The radicals can diffuse apart and react with other molecules in the solution.

The stereochemical outcome of reactions involving the radical pair can be influenced by the initial conformation of the ketone and the dynamics of the radicals within the solvent cage. For acyclic systems, the conformational flexibility is high, and achieving high stereoselectivity in subsequent reactions of the radical pair is often challenging without the use of chiral auxiliaries or organized media.

In the context of this compound, the primary photochemical step (α-cleavage) itself does not generate a new stereocenter. However, the subsequent reactions of the resulting free radicals could, in principle, lead to stereoisomeric products if they react with chiral molecules in the environment. The inherent symmetry of the 2-propyl radical limits the potential for forming diastereomeric products in simple recombination or disproportionation reactions.

Advanced Spectroscopic and Computational Investigations of 2,2 Dimethyl 2 Methoxypropiophenone Photochemistry

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopy employs a pump-probe methodology, where an initial laser pulse (the pump) excites the molecule, and a subsequent, delayed pulse (the probe) monitors the changes in the system as it relaxes. youtube.com This approach enables the tracking of photophysical and photochemical events on timescales ranging from femtoseconds to milliseconds. arxiv.orgyoutube.com

Transient Absorption Spectroscopy (TAS) is a powerful technique for identifying short-lived intermediate species generated following photoexcitation. nih.govrsc.org In a typical TAS experiment, the sample is excited with a short laser pulse, and the resulting change in absorbance is measured over a range of wavelengths using a second, time-delayed probe pulse. rsc.org This provides a "snapshot" of the species present at a specific time after excitation.

For aromatic ketones like 2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE, TAS can distinguish between various transient species such as the initial singlet excited state (S₁), the triplet excited state (T₁), and subsequent radical intermediates formed from processes like α-cleavage. psu.edumdpi.com Upon excitation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing (ISC) to a triplet state. frontiersin.org The triplet state is often the precursor to photochemical reactions. For instance, studies on similar α-hydroxy ketones show that the triplet state can undergo α-cleavage (Norrish Type I reaction) to produce a benzoyl radical and a ketyl radical. psu.eduresearchgate.net The transient absorption spectra of these radical intermediates possess unique features that allow for their unambiguous identification.

The kinetics of the rise and decay of these transient absorption signals provide crucial information about the rates of photophysical processes (e.g., intersystem crossing, fluorescence, internal conversion) and photochemical reactions (e.g., bond cleavage). rsc.org For example, the decay of the triplet state absorption concurrent with the rise of radical absorptions would provide direct evidence for the cleavage reaction mechanism. frontiersin.org

| Intermediate Species | Typical Absorption Maxima (λmax) | Lifetime (τ) | Formation Pathway |

| Singlet Excited State (S₁) | 400-450 nm | Picoseconds (ps) | Direct photoexcitation |

| Triplet Excited State (T₁) | 350-400 nm, 500-600 nm | Nanoseconds (ns) to Microseconds (µs) | Intersystem Crossing (ISC) from S₁ |

| Benzoyl Radical | ~350 nm | Microseconds (µs) | α-cleavage from T₁ |

| 2-methoxy-2-propyl Radical | Not strongly absorbing in UV-Vis | Microseconds (µs) | α-cleavage from T₁ |

While TAS is excellent for tracking electronic state changes, Time-Resolved Vibrational Spectroscopy (TRVS), particularly Time-Resolved Infrared (TRIR) spectroscopy, provides detailed structural information about transient species. frontiersin.orgnih.gov TRIR monitors changes in the vibrational spectrum (i.e., bond stretching and bending frequencies) following photoexcitation. frontiersin.org This allows for a more precise elucidation of the reaction mechanism by observing the transformation of specific functional groups. nih.gov

For this compound, TRIR can track the characteristic carbonyl (C=O) stretch of the ketone. Upon excitation to an nπ* state, the C=O bond is expected to weaken, resulting in a shift of its vibrational frequency to a lower wavenumber. If α-cleavage occurs, the C=O absorption of the ketone ground state will be depleted, and a new C=O absorption corresponding to the resulting benzoyl radical will appear at a different frequency. This technique provides definitive evidence for the bond-breaking event and can distinguish between different potential reaction pathways. frontiersin.org

| Species | Key Vibrational Mode | Ground State Frequency (cm⁻¹) | Excited/Intermediate State Frequency (cm⁻¹) |

| Ground State Ketone | Carbonyl (C=O) Stretch | ~1680 | N/A |

| Triplet nπ* State | Carbonyl (C=O) Stretch | N/A | ~1550-1600 (Broadened) |

| Benzoyl Radical | Carbonyl (C=O) Stretch | N/A | ~1750-1800 |

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov These studies provide insights into the lifetime of the singlet excited state and its interactions with other molecules. The quenching process can occur through various mechanisms, including energy transfer or electron transfer. rsc.orguva.nl

In a typical quenching experiment, the fluorescence of this compound would be measured in the presence of increasing concentrations of a quencher molecule. The data are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. The slope of the Stern-Volmer plot yields the quenching constant, which is a measure of the quenching efficiency.

The methoxy (B1213986) group, being an electron-donating group, can facilitate photoinduced electron transfer (PET) to a suitable electron-accepting quencher, which is a common mechanism for fluorescence quenching. rsc.org By using a series of quenchers with different redox potentials, it is possible to probe the electronic properties of the excited state. Furthermore, if the quenching is due to energy transfer to a suitable acceptor molecule, these studies can help determine the energy of the excited singlet state.

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry offers powerful tools to complement experimental investigations by providing a molecular-level understanding of photochemical processes that can be difficult to access experimentally.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. dntb.gov.ua For this compound, DFT calculations can be used to determine the geometries of the ground and excited states, their energies, and the distribution of electrons within them (e.g., HOMO and LUMO orbitals). chemrxiv.org

DFT is particularly valuable for mapping the potential energy surfaces of photochemical reactions. dntb.gov.ua Researchers can calculate the energy profile for a proposed reaction pathway, such as the Norrish Type I cleavage. This involves locating the transition state structure for the bond-breaking step and calculating the activation energy barrier. Such calculations can predict whether a reaction is energetically feasible and can help explain why certain pathways are preferred over others. For instance, DFT can be used to calculate the bond dissociation energy of the C-C bond alpha to the carbonyl group in the triplet excited state, providing a theoretical estimate of the propensity for α-cleavage. psu.eduresearchgate.net

| Calculated Property | Typical Value/Result | Significance |

| HOMO-LUMO Gap | 4-5 eV | Relates to the lowest electronic transition energy |

| T₁-S₀ Energy Gap | ~3 eV | Energy of the lowest triplet state |

| α-Cleavage Barrier (T₁) | 5-15 kcal/mol | Energy required for bond cleavage from the triplet state |

| C-C Bond Dissociation Energy (T₁) | < 20 kcal/mol | Thermodynamic favorability of α-cleavage |

While DFT calculations on potential energy surfaces describe static points (minima, transition states), Ab Initio Molecular Dynamics (AIMD) simulates the actual motion of atoms over time following photoexcitation. youtube.comyoutube.com In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanics at each step of the simulation. rsc.org

This technique is essential for studying non-statistical dynamics, where the reaction does not simply proceed along the path of least energy from the relaxed excited state. youtube.com Ultrafast processes, occurring on the femtosecond to picosecond timescale, often involve complex motions and passages through conical intersections (points where potential energy surfaces cross). AIMD can capture these dynamics, providing a complete, time-resolved picture of the photochemical event from initial excitation to the formation of photoproducts. For a molecule like this compound, an AIMD simulation could model the entire process of photon absorption, excitation, ultrafast bond cleavage, and subsequent radical separation or recombination.

Computational Modeling of Excited State Energy Surfaces and Conical Intersections

The photochemical behavior of ketones is fundamentally governed by the topography of their excited-state potential energy surfaces (PESs). Computational quantum chemistry provides indispensable tools for mapping these surfaces, identifying key features such as minima, transition states, and, crucially, conical intersections (CIs), which act as efficient funnels for non-radiative decay from an excited electronic state back to the ground state. nycu.edu.twresearchgate.net For a molecule like this compound, computational modeling is essential to predict its photochemical reaction pathways, especially given its structural features that predispose it to specific reaction channels.

Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁), typically an n→π* transition localized on the carbonyl group. Through intersystem crossing (ISC), this can populate the corresponding triplet state (T₁). The subsequent photochemistry is dictated by the evolution of the molecule on these excited-state surfaces. For aromatic ketones, the relative energies and characters of the n,π* and π,π* triplet states are critical. The presence of the ortho-methoxy group can influence the nature of the lowest excited triplet state. acs.orgresearchgate.net

The primary photochemical event for ketones like this compound is expected to be a Norrish Type I cleavage , or α-cleavage. wikipedia.orgscispace.com This is because the quaternary α-carbon atom lacks the requisite γ-hydrogens for the alternative Norrish Type II reaction. The α-cleavage involves the homolysis of the bond between the carbonyl carbon and the quaternary carbon, yielding a 2'-methoxybenzoyl radical and a tert-butyl radical.

Computational models, typically using methods like Time-Dependent Density Functional Theory (TD-DFT) or more advanced multireference methods (e.g., CASSCF), can elucidate the energetics of this process. lbl.govchemrxiv.orgresearchgate.net The calculations would map the PES along the C-C bond stretching coordinate, showing a decreasing energy pathway from the excited state (S₁ or T₁) towards a region where the surfaces approach the ground state PES.

Conical Intersections (CIs) are points of degeneracy between two electronic states. nycu.edu.tw In the context of the Norrish Type I reaction, a CI between the excited state (e.g., T₁) and the ground state (S₀) provides the mechanism for the rapid, non-radiative conversion of the excited radical pair back to ground-state products. nycu.edu.tw The geometry at the CI would be highly distorted compared to the ground-state minimum. Computational studies can locate the minimum energy conical intersection (MECI), which represents the most accessible point on the crossing seam between the two surfaces. The structure of the MECI and the gradients of the PES leading away from it determine the subsequent fate of the radical pair—whether they recombine, decarbonylate, or undergo other secondary reactions. nih.gov

While specific computational studies for this compound are not prominent in the literature, theoretical models for simpler ketones like acetone (B3395972) and substituted acetophenones confirm that α-cleavage pathways proceed through such excited-state surfaces and are mediated by CIs. nycu.edu.twacs.orgresearchgate.net For the title compound, modeling would be crucial to understand how the steric bulk of the tert-butyl group and the electronic influence of the ortho-methoxy substituent affect the stability of the radical intermediates, the height of the energy barrier to cleavage on the excited-state surface, and the geometry and accessibility of the CI.

Advanced Spectroscopic Characterization for Mechanistic Insights (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the final photoproducts formed in a photochemical reaction. While the primary photoproducts from the predicted Norrish Type I cleavage of this compound are not stereochemically complex, NMR is vital for confirming their structures and distinguishing them from potential isomers or secondary products.

Following the α-cleavage, the resulting 2'-methoxybenzoyl radical and tert-butyl radical can undergo several secondary reactions:

Recombination: The two radicals can recombine to reform the starting ketone.

Decarbonylation: The 2'-methoxybenzoyl radical can lose carbon monoxide (CO) to form a 2-methoxyphenyl radical. This new radical can then combine with a tert-butyl radical to form 1-(tert-butyl)-2-methoxybenzene (B1633736).

Disproportionation/Abstraction: The tert-butyl radical can abstract a hydrogen atom from the solvent or another molecule to form isobutane, or it can disproportionate to form isobutylene. The 2'-methoxybenzoyl radical could abstract a hydrogen to form 2-methoxybenzaldehyde (B41997).

¹H and ¹³C NMR spectroscopy would be used to identify and quantify these stable end-products. For example, the formation of 1-(tert-butyl)-2-methoxybenzene would be confirmed by the appearance of a characteristic singlet for the nine equivalent protons of the tert-butyl group and distinct signals in the aromatic region corresponding to the 1,2-disubstituted benzene (B151609) ring. Similarly, the presence of 2-methoxybenzaldehyde would be identified by a unique aldehydic proton signal downfield (around 9.5-10.5 ppm) and the absence of the tert-butyl signal.

While the major expected products are achiral, more complex, minor products could arise from intramolecular cyclization if other reactive sites are present, or from reactions with solvents. In such cases, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for establishing connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the through-space proximity of protons, providing conformational and stereochemical information for any rigid or cyclic structures formed.

Below is a table of predicted ¹H NMR chemical shifts for the starting material and its most likely photoproducts.

| Compound Name | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| This compound (Starting Material) | -C(CH₃)₃ | ~1.3 | Singlet (s) |

| -OCH₃ | ~3.8 | Singlet (s) | |

| Aromatic-H | 6.8 - 7.8 | Multiplet (m) | |

| 1-(tert-Butyl)-2-methoxybenzene (Product) | -C(CH₃)₃ | ~1.4 | Singlet (s) |

| -OCH₃ | ~3.8 | Singlet (s) | |

| Aromatic-H | 6.8 - 7.4 | Multiplet (m) | |

| 2-Methoxybenzaldehyde (Product) | -CHO | ~10.4 | Singlet (s) |

| -OCH₃ | ~3.9 | Singlet (s) | |

| Aromatic-H | 7.0 - 7.9 | Multiplet (m) |

Mass spectrometry (MS) is a critical analytical technique for identifying photochemical intermediates and characterizing the final degradation products by providing information about their molecular weights and fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex product mixtures resulting from the photolysis of this compound.

The electron ionization (EI) mass spectrum of the parent compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (192.25 g/mol ). The most significant fragmentation pathway in the mass spectrometer would likely mirror the photochemical Norrish Type I cleavage. This would result in the formation of two key fragment ions:

An acylium ion ([M - C₄H₉]⁺) from the loss of the tert-butyl group, appearing at a mass-to-charge ratio (m/z) of 135.

A tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is typically a very stable and abundant ion.

These fragments provide a diagnostic fingerprint for the starting material. After photolysis, GC-MS analysis of the reaction mixture would be used to identify the products. The product of decarbonylation and recombination, 1-(tert-butyl)-2-methoxybenzene, would have a molecular ion peak at m/z 164. Its fragmentation would involve the loss of a methyl group (-15) to give an ion at m/z 149, or the loss of the tert-butyl group to give an ion at m/z 107. 2-Methoxybenzaldehyde would show a molecular ion at m/z 136, with characteristic losses of a hydrogen atom (-1) to give m/z 135 and the formyl group (-29) to give m/z 107.

By monitoring the reaction over time, MS can track the disappearance of the starting material and the appearance of photoproducts, providing kinetic information. Advanced techniques like laser flash photolysis coupled with time-resolved mass spectrometry could potentially detect the short-lived radical intermediates directly, although this is experimentally challenging.

The following table summarizes the expected key m/z values for the parent compound and its major predicted photoproducts under EI-MS.

| Compound Name | Molecular Weight (g/mol) | Expected Key m/z Values | Identity of Fragment |

|---|---|---|---|

| This compound | 192.25 | 192 | [M]⁺ (Molecular Ion) |

| 135 | [M - C₄H₉]⁺ (Acylium ion) | ||

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | ||

| 1-(tert-Butyl)-2-methoxybenzene | 164.24 | 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ | ||

| 107 | [M - C₄H₉]⁺ | ||

| 2-Methoxybenzaldehyde | 136.15 | 136 | [M]⁺ (Molecular Ion) |

| 135 | [M - H]⁺ | ||

| 107 | [M - CHO]⁺ |

In-depth Analysis of this compound in Advanced Polymer and Materials Science is Limited by Available Data

A comprehensive review of publicly available scientific literature and research data reveals a significant scarcity of specific information regarding the chemical compound this compound and its direct applications in polymer and materials science. While the provided outline requests a detailed examination of its role in advanced applications such as 3D/4D printing and UV-curable formulations, extensive searches have not yielded sufficient data to produce a thorough and scientifically accurate article focused solely on this compound.

The available research in the field of photopolymerization and UV-curing extensively discusses more common photoinitiators such as 2,2-Dimethoxy-2-phenylacetophenone (DMPA) and 2-Hydroxy-2-methylpropiophenone (B179518) (HMPP). These related compounds are well-documented in terms of their performance in Stereolithography (SLA), Digital Light Processing (DLP) systems, and the formulation of various UV-curable products. However, specific performance data, research findings, and detailed discussions concerning this compound are not readily accessible in the public domain.

Consequently, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified section and subsection. Providing an in-depth analysis as per the structured outline would necessitate speculation and extrapolation from data on other compounds, which would not adhere to the strict requirement of focusing solely on this compound and would compromise the scientific integrity of the content.

Further research or access to proprietary industrial data would be necessary to provide a comprehensive analysis of this compound's role in the advanced applications outlined. Without such information, any attempt to create the requested article would be unsubstantiated and fall short of the quality and accuracy standards required.

Therefore, we must conclude that there is insufficient information available in the public domain to fulfill the user's request for a detailed article on the advanced applications of this compound in polymer and materials science research.

Advanced Applications of 2,2 Dimethyl 2 Methoxypropiophenone in Polymer and Materials Science Research

Research into Novel Polymer Network Architectures and Properties

The development of novel polymer network architectures with tailored properties is a significant area of materials science research. researchgate.netaps.org This involves controlling the crosslinking process to achieve desired mechanical, optical, and thermal characteristics in the final polymer. tue.nlsustech.edu.cn The choice of photoinitiator plays a pivotal role in this process. mdpi.com

Synthesis of Highly Crosslinked and Tailored Polymer Networks

The synthesis of highly crosslinked polymer networks is essential for creating materials with high strength, stiffness, and thermal stability. sustech.edu.cn The concentration and type of photoinitiator can influence the kinetics of polymerization and the final crosslink density. mdpi.com For instance, in studies involving similar acetophenone (B1666503) derivatives, higher photoinitiator concentrations have been shown to increase the tensile strength of hydrogels by creating a more compact and highly crosslinked polymer network. mdpi.com However, no specific studies demonstrating the use of 2,2-dimethyl-2'-methoxypropiophenone for the synthesis of such networks were identified.

Control of Polymer Mechanical, Optical, and Thermal Characteristics through Photopolymerization

The ability to control the mechanical, optical, and thermal properties of polymers through photopolymerization is critical for their application in diverse fields, from biomedical devices to advanced manufacturing. tue.nlbohrium.comresearchgate.net

Mechanical Properties: The mechanical performance of a photopolymer, including its tensile strength, modulus, and elongation at break, is directly related to the structure of the polymer network. sustech.edu.cn Research on other photoinitiators has shown that varying the initiator concentration can modulate these properties. mdpi.com

Optical Properties: For applications in optics and photonics, properties such as light transmittance and refractive index are of paramount importance. researchgate.net The choice of photoinitiator and its byproducts after photolysis can affect the optical clarity and color of the final polymer.

Thermal Properties: The thermal characteristics of a polymer, such as its glass transition temperature (Tg) and thermal stability, are largely determined by the degree of crosslinking. sustech.edu.cn Dual-curing systems, which combine photopolymerization with a thermal curing step, can significantly enhance the thermal and mechanical properties of the resulting polymer network. sustech.edu.cn

While the principles of photopolymerization suggest that this compound would likely influence these properties, the absence of specific research on this compound prevents a detailed analysis and the creation of data tables as requested. Further experimental research is needed to elucidate the specific effects of this compound on polymer network architecture and properties.

Structure Activity Relationship Sar Studies of 2,2 Dimethyl 2 Methoxypropiophenone Derivatives

Rational Design Principles for Enhanced Photoinitiator Performance

The performance of a photoinitiator is intrinsically linked to its molecular architecture. For α-hydroxyketone photoinitiators like 2,2-dimethyl-2'-methoxypropiophenone, the primary mechanism of action is the Norrish Type I cleavage, where the bond between the carbonyl group and the adjacent α-carbon breaks upon UV irradiation to form a benzoyl radical and a tertiary ketyl radical. Both radicals can initiate the polymerization of monomers and oligomers. rsc.org Rational design principles aim to maximize the efficiency of this cleavage process and the subsequent initiation.

Systematic Modification of the Aromatic Ketone Core and Substituents

Systematic modifications of the aromatic ketone core and its substituents are a cornerstone of SAR studies to optimize photoinitiator performance. The introduction of substituents onto the phenyl ring of the propiophenone (B1677668) structure can significantly alter the photoinitiator's absorption characteristics, the energy of its excited states, and the stability of the resulting radicals.

For instance, a study on a trifunctional photoinitiator (HTH) synthesized from 2-hydroxy-2-methylpropiophenone (B179518) (a close analog) and 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone demonstrated that creating a larger, multifunctional molecule can lead to higher photoinitiation activity compared to its individual components. nih.gov The synthesis of HTH involved an esterification reaction, effectively linking the photoinitiator moieties. nih.gov Such modifications aim to enhance properties like reactivity and reduce migration of the photoinitiator from the cured material. nih.gov

Another approach involves creating cyclopolymerizable photoinitiators. By attaching a diallyl amine group to 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, researchers have synthesized photoinitiators that can be incorporated into the polymer backbone, significantly improving migration stability. acs.org

The table below illustrates how systematic modifications on a parent α-hydroxyketone structure can influence key properties. While specific data for this compound derivatives is scarce in publicly available literature, the data for analogous compounds provides insight into the expected trends.

| Compound/Derivative | Modification | Effect on Photochemical/Physical Properties | Reference |

|---|---|---|---|

| 2-Hydroxy-2-methylpropiophenone | Parent Compound (Unsubstituted Phenyl Ring) | Baseline reactivity and absorption (λmax ~244 nm). sellchems.com | sellchems.com |

| 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | Addition of a hydroxyethoxy group at the 4'-position | Increases polarity and potential for hydrogen bonding; can be functionalized further. nih.gov | nih.gov |

| Trifunctional Photoinitiator (HTH) | Combining 1173 and 2959 moieties | Higher photoinitiating activity and lower migration compared to individual components. nih.gov | nih.gov |

| DAA-I2959 | Attachment of diallyl amine to Irgacure 2959 | Allows for copolymerization, leading to significantly higher migration stability. acs.org | acs.org |

Investigation of Electronic and Steric Effects on Radical Generation Efficiency

The efficiency of radical generation is governed by a delicate balance of electronic and steric effects within the photoinitiator molecule. The nature and position of substituents on the aromatic ring play a pivotal role. libretexts.org

Electronic Effects: Electron-donating groups (EDGs), such as the methoxy (B1213986) group (-OCH3) in the target compound, can influence the energy levels of the excited states. The introduction of EDGs on the benzoyl ring can increase the n→π* character of the lowest triplet state, which is generally favorable for efficient α-cleavage. libretexts.orgresearchgate.net Furthermore, EDGs can stabilize the resulting benzoyl radical, providing a thermodynamic driving force for the cleavage reaction. For example, a study on 3',5'-dimethoxybenzoin showed that the methoxy groups stabilize the alcohol radical, leading to a higher quantum yield of photodissociation compared to the unsubstituted benzoin (B196080). This principle is directly applicable to understanding the role of the 2'-methoxy group in this compound.

Conversely, strong electron-withdrawing groups (EWGs) can sometimes decrease cleavage efficiency by promoting an unfavorable π→π* lowest triplet state. nih.gov

Steric Effects: Steric hindrance around the cleavable C-C bond can also affect the rate of α-cleavage. Bulky substituents near the carbonyl group can influence the conformation of the molecule, potentially affecting the orbital overlap required for efficient cleavage. However, for many α-hydroxyketones, the primary drivers for reactivity are electronic effects and the stability of the formed radicals.

Quantitative SAR (QSAR) and Machine Learning Approaches in Photoinitiator Design

To move beyond qualitative principles, researchers are increasingly employing computational methods to predict photoinitiator performance.

Correlation of Molecular Descriptors with Photochemical and Curing Parameters

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity. In the context of photoinitiators, this involves correlating molecular descriptors with key performance indicators. nih.govresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. These relate to the molecule's ability to absorb light and the nature of its excited states.

Topological Descriptors: Molecular connectivity indices that describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Calculated properties like bond dissociation energies, which are directly related to the propensity for α-cleavage.

These descriptors can be correlated with experimentally determined parameters such as:

Photochemical Parameters: Molar extinction coefficient (ε), quantum yield of cleavage (Φ), and maximum absorption wavelength (λmax).

Curing Parameters: Rate of polymerization, final monomer conversion, and cure depth.

A successful QSAR model can be expressed as an equation that predicts activity based on the values of these descriptors, enabling the virtual screening of new candidate photoinitiators. nih.gov

Predictive Modeling for the Development of New High-Performance Photoinitiators

The development of new high-performance photoinitiators is being accelerated by the application of machine learning (ML) and predictive modeling. rsc.orgbyu.edu These approaches can handle complex, non-linear relationships between structure and activity that may be missed by traditional QSAR methods. researchgate.net

An ML model, such as an artificial neural network, can be trained on a dataset of known photoinitiators and their performance data. researchgate.net Once trained, the model can predict the efficiency of novel, untested structures. This allows for the rapid in silico screening of vast chemical libraries to identify promising candidates for synthesis and experimental validation, significantly reducing the time and cost of research and development. rsc.orgbyu.edu For instance, molecular modeling has been used to pre-select promising photoinitiator molecules by calculating properties like maximum absorption wavelength and bond dissociation energy before synthesis.

SAR in Modulating Cured Material Properties

The structure of the photoinitiator does not only influence the curing speed but also has a profound impact on the final properties of the cured material.

The type and concentration of the photoinitiator can affect the degree of conversion of the monomers, which in turn influences the mechanical properties of the resulting polymer network. mdpi.comnih.gov For example, studies on hydrogels have shown that increasing the concentration of 2-hydroxy-2-methylpropiophenone leads to a more compact polymer network, resulting in higher tensile strength and lower percentage elongation. mdpi.com This is because a higher initiator concentration generates more initiation sites, leading to a higher crosslink density. mdpi.com

The choice of photoinitiator also impacts properties like yellowing and migration. Photoinitiators with chromophores that absorb in the visible region or photoproducts that are colored can lead to discoloration of the final product. The structure of the photoinitiator is key to minimizing this effect. Furthermore, the migration of unreacted photoinitiator or its cleavage products is a significant concern, particularly in applications like food packaging or biomedical devices. As mentioned earlier, incorporating the photoinitiator moiety into a larger molecule or a polymer backbone is a key strategy to reduce migration. nih.gov

The following table summarizes the relationship between photoinitiator structure and the properties of the cured material, based on findings for α-hydroxyketone photoinitiators.

| Structural/Formulation Factor | Effect on Cured Material Property | Example/Rationale | Reference |

|---|---|---|---|

| Increased Photoinitiator Concentration | Increased tensile strength, decreased elongation | Higher crosslink density due to more initiation sites. | mdpi.com |

| Polymerizable/Macromolecular Initiator | Reduced migration | Covalent bonding of the initiator into the polymer network prevents leaching. | nih.gov |

| Type of Radical Generated | Degree of conversion and crosslinking | The reactivity of the generated benzoyl and ketyl radicals with the specific monomers affects the final polymer structure. | nih.gov |

| Photoinitiator Absorption Spectrum | Potential for yellowing | Initiators or their byproducts that absorb in the visible spectrum can cause discoloration. Designing initiators with low yellowing is a key goal. | sellchems.com |

Influence on Final Polymer Mechanical, Thermal, and Optical Properties

Similarly, comprehensive studies and specific data detailing the influence of this compound derivative structures on the final mechanical, thermal, and optical properties of resulting polymers are not found in the available search results. While general principles of polymer chemistry suggest that the structure of a photoinitiator can influence these properties, specific research data, including comparative tables for derivatives of this compound, is not present in the accessible literature.

Future Research Directions and Emerging Trends in 2,2 Dimethyl 2 Methoxypropiophenone Research

Integration of Artificial Intelligence and Machine Learning in Photoinitiator Design and Optimization

Table 1: Applications of Machine Learning in Photopolymer Design

| ML Application | Description | Potential Impact on Photoinitiator Research |

|---|---|---|

| Property Prediction | Using algorithms like Gaussian Process Regression (GPR) and neural networks to forecast the physical and chemical properties of a polymer based on its composition. ijisae.orgacs.org | Predicts the performance of new 2,2-DIMETHYL-2'-METHOXYPROPIOPHENONE derivatives before synthesis. |

| Inverse Design | Specifying desired material properties and using AI to generate the chemical structures and formulations that will exhibit them. resolvemass.ca | Enables the creation of bespoke photoinitiators tailored for specific applications (e.g., higher efficiency at a particular wavelength). |

| Active Learning (AL) | An ML strategy where the algorithm interactively queries a user (or an experiment) to label new data points, guiding the research process. acs.org | Optimizes experimental workflows by identifying the most crucial formulations to test, saving time and resources. |

| Process Optimization | Employing AI to fine-tune manufacturing parameters, such as light intensity and exposure time, to improve print quality and speed. acs.org | Enhances the efficiency of curing processes that utilize this compound. |

Development of Advanced Spectroscopic Techniques for Real-time, In-situ Monitoring of Photopolymerization Processes

Understanding and controlling the kinetics of photopolymerization is crucial for ensuring product quality and optimizing manufacturing processes. rsc.org A significant trend in this area is the development of advanced spectroscopic techniques that allow for the continuous, real-time, and in-situ monitoring of the curing reaction. rsc.orgnih.gov These methods provide invaluable data on parameters like polymerization rate, induction period, and final monomer conversion. researchgate.net

Several techniques are at the forefront of this research:

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy : This remains a cornerstone technique for studying polymerization kinetics by tracking the disappearance of characteristic monomer functional group peaks (e.g., C=C bonds in acrylates) during UV exposure. rsc.orgresearchgate.net

Near-Infrared (NIR) Spectroscopy : NIR is well-suited for industrial process control due to its high sensitivity and the ability to use fiber optics for remote, in-line monitoring of chemical changes in real-time. rsc.orgresearchgate.netacademie-sciences.fr

Raman Spectroscopy : As a complementary vibrational spectroscopy technique, Raman can also provide detailed information on the chemical conversion during polymerization. nih.govacademie-sciences.fr

Photoluminescence (PL) and UV-Vis Spectroscopy : These methods can dynamically track changes in the electronic state of the polymerizing system. nih.govresearchgate.net In-situ PL spectroscopy, for example, is particularly sensitive and can monitor the degree of polymerization in certain systems by observing changes in fluorescence. nih.gov

The data gathered from these advanced methods can be used to build accurate kinetic models, which are essential for knowledge-based manufacturing and process control. academie-sciences.frresearchgate.net For a photoinitiator like this compound, these techniques can be used to precisely quantify its efficiency under various conditions, compare it with new initiator systems, and optimize formulations for specific applications like 3D printing or coatings. rsc.org

Exploration of Multi-photon and Visible Light Initiated Systems for Enhanced Curing

Traditional photopolymerization relies on single-photon absorption, typically in the UV range. However, future research is heavily invested in moving towards longer wavelengths, using visible light and multi-photon absorption processes to initiate polymerization. ucf.edud-nb.info This shift offers several distinct advantages.

Multi-photon Polymerization (MPP) , including two-photon polymerization (TPP), utilizes high-intensity, focused laser light (often in the near-infrared spectrum) to trigger polymerization. mit.educuvillier.de The key advantage is that the absorption probability is proportional to the square (for TPP) or higher power of the light intensity. cuvillier.de This confines the polymerization reaction to a very small, three-dimensional volume (a "voxel") at the focal point of the laser, enabling true 3D micro- and nanofabrication with resolutions that can surpass the diffraction limit of light. cuvillier.denih.gov This process allows for the creation of complex 3D structures within the bulk of a liquid resin without the need for a layer-by-layer approach. cuvillier.de While many current systems use specialized two-photon initiators, research continues into adapting and understanding the multi-photon absorption processes of commercially available UV initiators. ucf.edu

Visible Light Initiated Systems are also a major area of development. The use of visible light (e.g., 405 nm) is inherently safer and allows for greater penetration depth into the resin, which is beneficial for curing thicker or highly pigmented materials. nih.gov Research in this area focuses on developing new photoinitiating systems, often multi-component systems involving a photosensitizer (dye) and a co-initiator, that are highly efficient in the visible spectrum. ucf.edunih.gov Naturally derived photoinitiators like riboflavin (B1680620) and curcumin (B1669340) are also being explored for applications in biomaterials and dentistry due to their biocompatibility and visible light absorption. d-nb.inforesearchgate.net The development of derivatives or systems that make this compound more sensitive to visible light or capable of efficient multi-photon initiation is a promising avenue for future research.

Hybrid Manufacturing Approaches and Synergistic Use of Photopolymerization Technologies

The integration of photopolymerization with other manufacturing techniques, known as hybrid additive manufacturing, is an emerging trend aimed at overcoming the limitations of individual processes. tdcommons.orgyoutube.com This approach combines the advantages of different methods to create objects with enhanced properties or functionality.

A prominent example is the combination of vat photopolymerization (like SLA) with Fused Filament Fabrication (FFF). tdcommons.org In such a system, FFF can be used to print a structural shell or framework, and the internal cavities are then filled with a liquid photopolymer resin (containing an initiator like this compound) and cured with UV light. tdcommons.org This method can produce parts with a strong, thermoplastic exterior and a solid, isotropic core, potentially improving mechanical properties and encapsulating the photopolymer. tdcommons.org

Another approach involves the development of hybrid photopolymers . These are resin formulations that combine different types of polymer chemistries, such as acrylate (B77674) and epoxy systems, which cure via different mechanisms (free-radical and cationic polymerization, respectively). researchgate.net Such hybrid systems can yield materials with a synergistic combination of properties, such as the high curing rate of acrylates and the good thermal stability and low stress of epoxies. researchgate.net The goal is to create advanced materials suitable for demanding applications in stereolithography and other vat photopolymerization techniques. researchgate.netresearchgate.net

Table 2: Comparison of Photopolymerization Technologies

| Technology | Description | Key Advantage | Role of Photoinitiator |

|---|---|---|---|

| Stereolithography (SLA) | A UV laser selectively cures layers of liquid photopolymer resin in a vat. lboro.ac.uk | High resolution and good surface finish. researchgate.net | Initiates polymerization upon exposure to the laser. |

| Two-Photon Polymerization (TPP) | A focused laser initiates polymerization in a tightly confined 3D volume via non-linear absorption. cuvillier.denih.gov | True 3D fabrication with sub-micron resolution. cuvillier.de | Absorbs two photons simultaneously to create initiating radicals. nih.gov |

| Hybrid FFF/SLA | Combines filament extrusion (FFF) to create a shell with photopolymer filling and curing (SLA). tdcommons.org | Creates parts with combined properties, e.g., a tough shell and isotropic core. tdcommons.org | Cures the liquid resin filling within the FFF-printed cavities. tdcommons.org |

Design and Application of Smart Materials Incorporating this compound Derivatives

A key future direction for photopolymerization is the creation of "smart" materials—materials designed to respond to external stimuli such as temperature, light, pH, or mechanical stress. nih.govrsc.org Photoinitiators are fundamental to fabricating these materials, particularly in the form of hydrogels. acs.org

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. By incorporating responsive polymer chains and using a photoinitiator to crosslink them under UV light, researchers can create smart hydrogels with a wide range of functionalities. acs.org For example, thermoresponsive hydrogels can change their optical properties (from transparent to opaque) at a specific temperature, making them suitable for applications like smart windows or thermal camouflage. rsc.org Conductive hydrogels can be fabricated to act as flexible, skin-compatible sensors for monitoring human motion or temperature. acs.org

The role of the photoinitiator in these systems is to enable the rapid, one-pot fabrication of these complex networks. rsc.org Derivatives of this compound could be utilized in the synthesis of such advanced materials. For instance, they could be used to create hydrogel-based sensors, drug delivery systems, or scaffolds for tissue engineering. d-nb.infonih.gov The ability to use photopolymerization to create intricately patterned, multi-material, and functional devices opens up vast possibilities for applications in soft robotics, biomedicine, and wearable electronics. rsc.orgacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.